molecular formula C26H21NO5 B15021859 1-(4-Hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15021859
M. Wt: 427.4 g/mol
InChI Key: BUIJHMWAWLDVTF-UHFFFAOYSA-N
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Description

The compound 1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic molecule featuring a fused chromeno-pyrrole-dione core. Key structural attributes include:

  • 4-Methoxybenzyl at position 2, enhancing lipophilicity.
  • Methyl at position 7, introducing steric modulation.

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This method enables rapid generation of diverse libraries (223 examples reported), positioning the compound as a candidate for drug discovery due to its structural versatility .

Properties

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21NO5/c1-15-3-12-21-20(13-15)24(29)22-23(17-6-8-18(28)9-7-17)27(26(30)25(22)32-21)14-16-4-10-19(31-2)11-5-16/h3-13,23,28H,14H2,1-2H3

InChI Key

BUIJHMWAWLDVTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=C(C=C5)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s properties are influenced by its substituents, which differ significantly from related derivatives (Table 1):

Table 1: Substituent Comparison of Key Analogs

Compound Name R1 (Position 1) R2 (Position 2) R3 (Position 7) Notable Features
Target Compound 4-Hydroxyphenyl 4-Methoxybenzyl Methyl Hydrogen bonding, lipophilicity
2-Alkyl-1-Aryl Derivatives Aryl Alkyl (e.g., CH₃, C₂H₅) Variable Increased hydrophobicity
Bromophenyl-Chloro Derivative 4-Hydroxy-3-methoxyphenyl 4-Bromophenyl Chloro Halogen-mediated electronic effects
Hexahydrobenzo[f]chromeno Derivative 4-Methoxyphenyl Methyl carboxylate Saturated rings, conformational rigidity
Key Observations:
  • Hydrogen Bonding : The 4-hydroxyphenyl group in the target compound contrasts with halogenated (e.g., bromo in ) or methoxy-substituted (e.g., ) analogs, suggesting divergent solubility and target-binding profiles.
  • Lipophilicity : The 4-methoxybenzyl group in the target compound enhances membrane permeability compared to alkyl or carboxylate substituents in analogs .
  • Steric Effects : The 7-methyl group may reduce rotational freedom relative to unsubstituted or bulkier derivatives.

Implications for Drug Discovery

  • Diversity-Oriented Synthesis : The target’s synthetic route supports high-throughput screening, unlike stepwise methods for alkyl/aryl derivatives .
  • Halogenated Analogs : Bromo/chloro substituents (e.g., ) may improve binding affinity in electron-deficient environments but pose metabolic challenges.

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